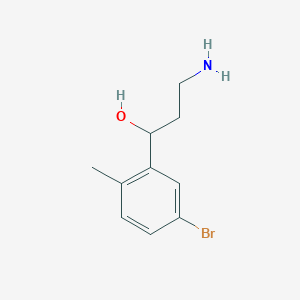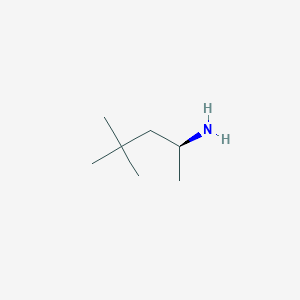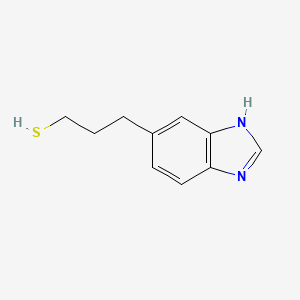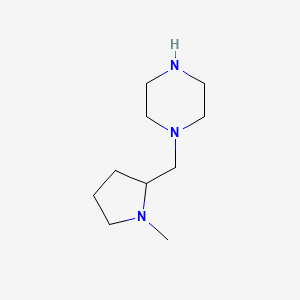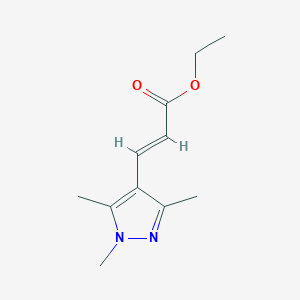
ethyl 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate typically involves the condensation of ethyl acetoacetate with 4-amino-3,5-dimethylpyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated under reflux for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of saturated pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and cancer.
Agrochemicals: It can be used in the development of new pesticides and herbicides due to its bioactive properties.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate can be compared with other pyrazole derivatives, such as:
3,5-Dimethylpyrazole: A simple pyrazole derivative with applications in coordination chemistry and as a ligand in catalysis.
4-Amino-3,5-dimethylpyrazole: A precursor in the synthesis of various pyrazole-based compounds with potential biological activity.
Ethyl 3-(1H-pyrazol-4-yl)prop-2-enoate: A similar compound with a different substitution pattern on the pyrazole ring, leading to different chemical and biological properties.
Ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate is unique due to its specific substitution pattern, which can influence its reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
ethyl (E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C11H16N2O2/c1-5-15-11(14)7-6-10-8(2)12-13(4)9(10)3/h6-7H,5H2,1-4H3/b7-6+ |
InChI-Schlüssel |
DGWSUXOGDFDIEQ-VOTSOKGWSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=C(N(N=C1C)C)C |
Kanonische SMILES |
CCOC(=O)C=CC1=C(N(N=C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Benzo[b]thiophen-3-yl)butan-2-amine](/img/structure/B13612197.png)
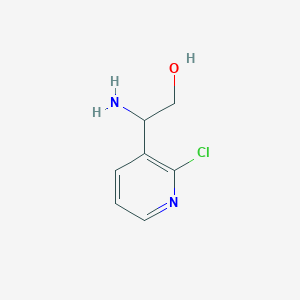

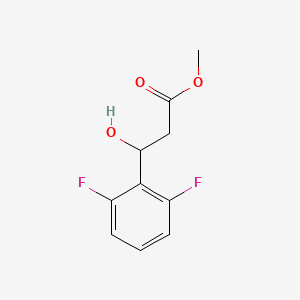
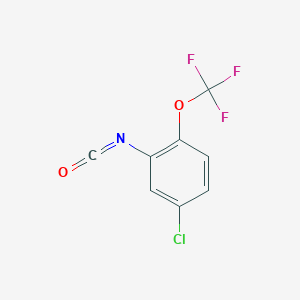
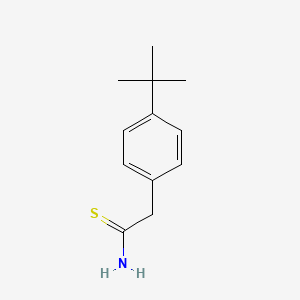
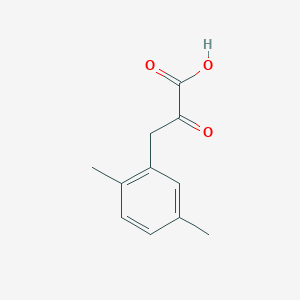
![(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid](/img/structure/B13612245.png)
![1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13612251.png)
